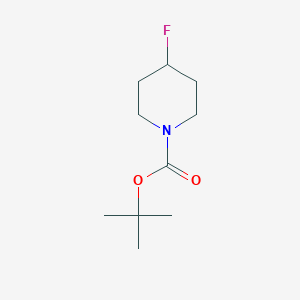

1-N-Boc-4-fluoropiperidine

Descripción general

Descripción

1-N-Boc-4-fluoropiperidine is a useful research compound. Its molecular formula is C10H18FNO2 and its molecular weight is 203.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

Therefore, the incorporation of fluorine into drug lead candidates has been recognized as a powerful strategy to improve their pharmacokinetic and physicochemical properties .

Cellular Effects

Fluorinated compounds like 1-N-Boc-4-fluoropiperidine are known to have significant impacts on cellular processes .

Molecular Mechanism

The high C-F bond energy increases metabolic stability and the electronic effects of fluorine allow for modification of critical properties such as the pKa .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound has a storage temperature at room temperature .

Metabolic Pathways

The incorporation of fluorine into drug lead candidates has been recognized as a powerful strategy to improve their pharmacokinetic and physicochemical properties .

Actividad Biológica

1-N-Boc-4-fluoropiperidine is a fluorinated piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities and applications. This article explores the compound’s biological activity, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : CHFNO

- Molecular Weight : 214.30 g/mol

- Boiling Point : Approximately 321.8 °C

- Density : 1.0 g/cm³

- CAS Number : 416852-82-9

These properties contribute to its solubility and interaction with biological systems, enhancing its potential as a pharmaceutical agent.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the fluorine atom is known to enhance metabolic stability and bioavailability, making it a valuable modification in drug design.

Potential Targets

- Nicotinic Acetylcholine Receptors (nAChRs) : Fluorinated piperidines have shown promise as agonists for nAChRs, which play a crucial role in neurotransmission and are implicated in several neurological disorders .

- Anti-Cancer Activity : Similar compounds have demonstrated anti-cancer properties by inhibiting cell growth in various cancer cell lines, suggesting that this compound may exhibit similar effects .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of related piperidine derivatives:

Anti-Cancer Research

A study investigated the anti-cancer activity of various piperidine derivatives, including those structurally related to this compound. The results indicated that certain analogs exhibited significant cytotoxicity against leukemia cell lines, with some compounds achieving over 80% growth inhibition .

Neuropharmacological Studies

Research into the neuropharmacological effects of fluorinated piperidines highlighted their role as potential therapeutic agents for neurological disorders. The incorporation of fluorine was found to improve receptor binding affinity and selectivity, suggesting enhanced efficacy in treating conditions such as Alzheimer's disease and schizophrenia .

Aplicaciones Científicas De Investigación

Synthesis Overview

The synthesis of 1-N-Boc-4-fluoropiperidine typically involves the protection of the amine group using a Boc (tert-butoxycarbonyl) protecting group, followed by fluorination at the 4-position of the piperidine ring. Various synthetic routes have been documented, emphasizing high yields and purity, which are crucial for pharmaceutical applications .

Drug Development

This compound is utilized as an intermediate in the synthesis of pharmaceuticals targeting various diseases, including cancer and neurological disorders. Its derivatives have shown potential in:

- Cancer Therapy : Compounds derived from this compound have been studied for their anticancer properties. For instance, certain derivatives exhibited enhanced cytotoxicity against hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents such as bleomycin .

- Neurological Disorders : The compound's ability to modulate neurotransmitter pathways makes it a candidate for developing treatments for conditions like depression and anxiety. Research indicates that piperidine derivatives can influence serotonin receptors, providing a pathway for new antidepressant drugs.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including those based on this compound. These compounds have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Their activity is often compared favorably to established antibiotics like norfloxacin and ciprofloxacin .

Analgesic Properties

Research has shown that certain derivatives of this compound possess analgesic properties comparable to traditional pain relievers such as ibuprofen. These findings suggest potential applications in pain management therapies .

Data Table: Structure-Activity Relationships (SAR)

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | Fluorine | TBD | Anticancer Activity |

| Compound A | 4-Fluorobenzyl | 5.41 | High Antagonist |

| Compound B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |

| N-(4-fluorobenzyl)-piperazine | TBD | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity; lower values signify higher potency.

Case Study 1: Anticancer Activity

A study investigated the efficacy of a novel compound synthesized from this compound against various cancer cell lines. The compound showed significant cytotoxicity and induced apoptosis in hypopharyngeal tumor cells, suggesting its potential as an anticancer agent .

Case Study 2: Analgesic Effects

In another study focusing on pain management, derivatives of this compound were tested using acetic acid-induced abdominal writhing methodology. Results indicated that these compounds exhibited enhanced analgesic effects compared to standard analgesics like indomethacin .

Propiedades

IUPAC Name |

tert-butyl 4-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLUMPJNBNIWSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.